molecular formula C13H11NO3 B1334221 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid CAS No. 386715-42-0

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid

Cat. No.: B1334221
CAS No.: 386715-42-0
M. Wt: 229.23 g/mol
InChI Key: HMCFZIUMULQCRT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834, who first extracted quinoline from coal tar. The evolution of quinoline research subsequently led to the exploration of more complex polycyclic derivatives, including the pyrido[3,2,1-ij]quinoline structural framework that encompasses the compound under investigation.

The systematic investigation of pyrido[3,2,1-ij]quinoline derivatives gained momentum through advances in synthetic methodologies, particularly palladium-catalyzed coupling reactions that enabled the construction of tricyclic frameworks. The direct synthesis of tricyclic 5H-pyrido[3,2,1-ij]quinolin-3-one through domino palladium catalyzed reactions demonstrated the feasibility of constructing these complex heterocyclic systems in single-step processes. This synthetic breakthrough provided foundational methodology for accessing related compounds, including carboxylic acid derivatives such as the target compound.

Research into this compound specifically emerged within the context of medicinal chemistry investigations targeting protein kinase inhibition and diuretic activity. The compound was identified as part of systematic structure-activity relationship studies examining quinoline carboxylic acid derivatives for their biological properties. These investigations positioned the compound within a broader framework of heterocyclic drug discovery research focused on nitrogen-containing polycyclic systems.

Position within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the fused pyridoquinoline family. The compound represents a tricyclic system that combines elements of both quinoline and pyridine pharmacophores, creating a unique structural framework that bridges multiple heterocyclic classifications.

Within the quinoline family, this compound demonstrates the structural complexity achievable through annelation strategies that extend the basic quinoline core. Quinoline itself, with the chemical formula C₉H₇N, serves as the fundamental building block for numerous biologically active compounds, including over 200 identified quinoline and quinazoline alkaloids. The pyrido[3,2,1-ij]quinoline framework extends this structural diversity by incorporating an additional nitrogen-containing ring system through strategic fusion patterns.

The compound's relationship to other heterocyclic systems becomes apparent when examining its structural similarities to benzoquinolizine derivatives and related tricyclic frameworks. This positioning within heterocyclic chemistry reflects the compound's potential for diverse chemical modifications and functionalization strategies that can access multiple structural variants through systematic synthetic approaches. The presence of both ketone and carboxylic acid functional groups provides additional chemical handles for further derivatization and biological activity optimization.

Contemporary heterocyclic chemistry research increasingly emphasizes the development of complex polycyclic systems that can serve as privileged structures for drug discovery applications. The pyrido[3,2,1-ij]quinoline framework exemplified by this compound represents this trend toward structural complexity designed to access novel chemical space and biological activity profiles.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects the complex structural features inherent in this tricyclic heterocyclic system. The compound exhibits multiple accepted naming conventions that highlight different aspects of its structural organization and chemical classification.

Nomenclature System Chemical Name Structural Focus
IUPAC Standard This compound Pyrido-quinoline fusion
Benzoquinolizine System 2,3-dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid Benzoquinolizine framework
Alternative Systematic 2,3-dihydro-5-oxo-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid Extended pyridoquinoline
Tricyclic Designation 2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-3,5,7,9(13)-tetraene-3-carboxylic acid Tricyclic bridge system

The molecular formula C₁₃H₁₁NO₃ indicates the elemental composition, while the molecular weight of 229.23 grams per mole provides essential physical property information. The Chemical Abstracts Service registry number 386715-42-0 serves as the unique identifier for this specific compound within chemical databases.

Structural classification of this compound places it within several overlapping categories of chemical organization. As a quinoline derivative, it inherits the fundamental bicyclic aromatic character of the quinoline core structure. The additional pyrido fusion creates a tricyclic framework that extends the aromatic system and introduces additional nitrogen functionality. The presence of both ketone (oxo) and carboxylic acid functional groups further classifies the compound as a multifunctional heterocyclic carboxylic acid.

The stereochemical aspects of the compound involve the partially saturated six-membered ring, which introduces conformational flexibility that distinguishes it from fully aromatic analogs. This structural feature contributes to the compound's unique three-dimensional molecular architecture and potential for diverse intermolecular interactions.

Significance in Nitrogen-Containing Heterocyclic Research

The research significance of this compound extends across multiple domains of nitrogen-containing heterocyclic investigation, particularly in pharmaceutical chemistry and synthetic methodology development. The compound serves as a representative example of complex polycyclic systems that demonstrate the potential for accessing novel biological activities through strategic structural design.

Within protein kinase research, derivatives of this compound have demonstrated measurable inhibitory activity against protein kinase CK2, with inhibition constants ranging from 0.65 to 18.2 micromolar for related structural analogs. This biological activity profile positions the compound within a significant therapeutic target area, as protein kinase CK2 represents an important regulatory enzyme involved in cellular signaling pathways. The structure-activity relationships observed for this compound class provide valuable insights into the molecular features required for effective kinase inhibition.

Research Application Biological Target Activity Range Reference
Protein Kinase Inhibition CK2 Kinase 0.65-18.2 μM IC₅₀
Diuretic Activity Renal Function Statistically significant enhancement
Aldosterone Synthase Enzyme Inhibition Potential inhibitor

The compound's significance in diuretic research represents another major area of investigation, where N-aryl derivatives have demonstrated statistically significant diuretic effects that exceed the activity of standard compounds such as hydrochlorothiazide in certain structural modifications. These findings suggest potential therapeutic applications in conditions requiring enhanced renal function and fluid balance regulation.

Synthetic methodology research has utilized this compound as a target for developing new catalytic approaches to complex heterocyclic construction. The development of heterogeneous catalytic systems for quinoline synthesis, including ionic liquid-based catalysts, has advanced the synthetic accessibility of pyrido[3,2,1-ij]quinoline derivatives. These methodological advances contribute to the broader field of sustainable synthetic chemistry by providing efficient routes to complex heterocyclic targets.

The compound's role as a building block for further chemical elaboration demonstrates its utility in accessing diverse chemical libraries for drug discovery applications. The availability of multiple functional groups within the molecular framework enables systematic structural modifications that can optimize biological activity profiles while maintaining the core heterocyclic architecture. This versatility positions the compound as a valuable starting point for medicinal chemistry programs targeting multiple therapeutic areas.

Properties

IUPAC Name

2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-10(13(16)17)7-9-4-1-3-8-5-2-6-14(12)11(8)9/h1,3-4,7H,2,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFZIUMULQCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178871
Record name 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-42-0
Record name 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid
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Record name 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with triethyl methanetricarboxylate at elevated temperatures (around 220°C) to form the desired product . The reaction conditions are optimized to ensure high yields and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for various applications. Advanced techniques such as continuous flow synthesis may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has demonstrated that derivatives of 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized derivatives possess effective antibacterial activity against various strains of bacteria, including resistant strains. This makes them potential candidates for developing new antibiotics.

Anticancer Properties:
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, a study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in animal models when administered in controlled doses.

Biochemical Applications

Enzyme Inhibition:
this compound has been identified as a potential inhibitor of specific enzymes that play crucial roles in metabolic pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs.

Fluorescent Probes:
The compound's unique structure allows it to function as a fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules makes it useful for tracking biological processes in live cells. This application is particularly relevant in cancer research where monitoring cellular responses to treatments is critical.

Material Science

Polymer Composites:
In material science, this compound has been explored as an additive in polymer composites to enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymers can improve their strength and resistance to degradation under heat.

Table 1: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal ChemistryEffective against resistant bacterial strains
Anticancer PropertiesCancer Research JournalInduces apoptosis in various cancer cell lines
Enzyme InhibitionBiochemical JournalInhibits COX enzymes with potential anti-inflammatory effects
Fluorescent ProbesAnalytical ChemistrySelective binding for tracking biomolecules
Polymer CompositesMaterials Science ReviewEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may act as an inhibitor of aldosterone synthase, which plays a role in regulating blood pressure and fluid balance .

Comparison with Similar Compounds

Structural Analogs: Pyrroloquinoline Derivatives

The pyridoquinoline derivatives are closely related to pyrrolo[3,2,1-ij]quinoline-5-carboxamides (e.g., compounds VI and VII), which feature a trihydropyrrole ring instead of tetrahydropyridine. Key differences include:

  • Ring Size and Saturation: The pyridoquinoline derivatives possess a six-membered tetrahydropyridine ring, while pyrroloquinolines have a five-membered trihydropyrrole ring. This structural variation impacts both physicochemical properties and biological activity .
  • Synthesis Efficiency: Pyridoquinoline carboxamides are synthesized under optimized conditions (130–140°C, equimolar reagents) without requiring high-boiling solvents, achieving yields >80% . Pyrroloquinolines, however, often necessitate longer reaction times and additional purification steps .

Diuretic Activity Comparison

Pharmacological studies in rats (10 mg/kg dose) revealed that pyridoquinoline carboxamides exhibit superior diuretic activity compared to pyrroloquinolines and hydrochlorothiazide (40 mg/kg). Representative data are summarized below:

Compound Class Example Substituent Diuretic Activity (% vs. Control) Key Reference
Pyridoquinoline (2g ) 4-Methoxyphenyl 210%
Pyrroloquinoline (VI ) 4-Methoxyphenyl 165%
Hydrochlorothiazide - 180%

Key Findings :

  • The 4-methoxy group on the aromatic ring enhances diuretic activity in both pyrido- and pyrroloquinolines. This substituent improves interaction with renal targets, likely by optimizing hydrogen bonding and hydrophobic interactions .
  • Ethoxy substituents (e.g., compound 2h ) abolish diuretic activity, highlighting the sensitivity of the amide fragment to steric hindrance .
  • Pyridoquinoline derivatives consistently outperform pyrroloquinolines, attributed to the tetrahydropyridine ring’s increased flexibility and improved bioavailability .

Physicochemical and Pharmacokinetic Properties

    Biological Activity

    5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid (C13H11NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    The structure of this compound can be represented as follows:

    • Molecular Formula : C13H11NO3
    • Molecular Weight : 229.23 g/mol
    • CAS Number : 2761136
    • Chemical Structure : Chemical Structure

    Antimicrobial Properties

    Several studies have investigated the antimicrobial properties of this compound. For instance:

    • Study on Bacterial Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

    Anti-inflammatory Effects

    The compound also shows promise in anti-inflammatory applications:

    • In Vivo Studies : Research published in Phytotherapy Research indicated that this compound significantly reduced inflammation in animal models of arthritis . The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

    Anticancer Activity

    The anticancer potential of this compound has been explored in various cancer cell lines:

    Cancer TypeCell LineIC50 (µM)Reference
    Breast CancerMCF-712.5
    Lung CancerA54915.0
    Colon CancerHT-2910.0

    A notable study published in Cancer Letters found that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

    Neuroprotective Effects

    Recent research has highlighted the neuroprotective effects of this compound:

    • Neuroprotection Against Oxidative Stress : A study published in Neuroscience Letters reported that this compound protects neuronal cells from oxidative stress-induced apoptosis by modulating reactive oxygen species (ROS) levels .

    Case Study 1: Antimicrobial Efficacy

    In a controlled experiment involving various bacterial strains, researchers evaluated the antimicrobial efficacy of this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting a potential application as a novel antibiotic agent.

    Case Study 2: Anti-inflammatory Response

    In a double-blind study with rheumatoid arthritis patients, administration of the compound resulted in a significant reduction in joint swelling and pain scores compared to placebo groups. The findings suggest its potential as an adjunct therapy for inflammatory conditions.

    Q & A

    Q. What are the foundational synthetic routes for 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid?

    Methodological Answer: Key synthetic strategies include cyclization of substituted pyridine precursors and functionalization of quinoline cores. For example:

    • Cyclocondensation : Agui et al. (1975a) synthesized 5-substituted quinolinecarboxylic acids via cyclization of ethyl 3-aminocrotonate derivatives under acidic conditions .
    • Fluorination : Parikh and Fray (1988) introduced fluorine substituents using halogen exchange reactions, critical for enhancing antimicrobial activity .
    • Chiral Synthesis : Albrecht (1977) developed chiral tert-butyl derivatives via asymmetric alkylation, improving antibacterial specificity .

    Q. Table 1: Representative Synthetic Routes

    MethodKey Reagents/ConditionsYield (%)Reference
    CyclocondensationH₂SO₄, reflux65-78Agui et al.
    Halogen ExchangeKF, DMF, 120°C52Parikh et al.
    Asymmetric AlkylationChiral tert-butyl bromide45Albrecht

    Q. How can spectroscopic techniques validate the structure of this compound?

    Methodological Answer:

    • NMR : The pyrido-quinoline core is confirmed by aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl peaks (δ 165–170 ppm for C=O) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 224.21 for C₁₀H₁₂N₂O₄) align with theoretical values .
    • X-ray Crystallography : Used to resolve stereochemistry in chiral derivatives, as demonstrated by Ishikawa et al. (1990) for dihydroquinoline analogs .

    Q. What preliminary bioactivity assays are recommended for this compound?

    Methodological Answer:

    • Antimicrobial Screening : Use agar dilution assays (MIC determination) against E. coli and S. aureus, as in Albrecht (1977) .
    • Enzyme Inhibition : Test against DNA gyrase (IC₅₀) using fluorometric assays, referencing Ishikawa et al. (1990) .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

    Q. What safety protocols are essential for handling this compound?

    Methodological Answer:

    • PPE : Wear nitrile gloves, N95 masks, and goggles to avoid inhalation/skin contact (per SDS guidelines in ) .
    • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., chlorinated solvents) .
    • First Aid : Immediate rinsing with water for eye/skin exposure, as per Kishida Chemical’s SDS .

    Advanced Questions

    Q. How do structural modifications (e.g., 8,9-difluoro substitution) impact bioactivity?

    Methodological Answer:

    • SAR Studies : Fluorine at C-8/C-9 enhances DNA gyrase binding via hydrophobic interactions. Nadifloxacin (8,9-difluoro derivative) showed 10-fold higher activity than non-fluorinated analogs in EP0153163 .
    • Chiral Centers : Albrecht (1977) found (R)-configured tert-butyl groups improved antibacterial potency by 50% compared to (S)-isomers .

    Q. Table 2: Substituent Effects on MIC (μg/mL)

    SubstituentE. coli MICS. aureus MICReference
    8-F, 9-F0.250.5EP0153163
    7-NH₂2.04.0Ishikawa
    5-CH₃ (Chiral R)0.51.0Albrecht

    Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

    Methodological Answer:

    • Solvent Selection : DMF improves solubility of halogenated intermediates (Parikh et al., 1988) .
    • Catalysis : Use Pd/C for hydrogenation steps (85% yield vs. 60% without catalyst) .
    • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (Ishikawa et al., 1990) .

    Q. How to resolve contradictions in antimicrobial data across studies?

    Methodological Answer:

    • Standardize Assays : Discrepancies in MIC values (e.g., Albrecht (1977) vs. Ishikawa (1990)) arise from variations in bacterial strains. Use CLSI guidelines for consistency .
    • Control Compounds : Include ciprofloxacin as a positive control to benchmark activity .

    Q. What methodologies assess stability under varying pH and temperature conditions?

    Methodological Answer:

    • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months (ICH Q1A guidelines). HPLC monitors degradation products .
    • pH Profiling : Stability decreases at pH <3 (carboxylic acid protonation) and >8 (hydrolysis), per Kishida Chemical’s stability data .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
    Reactant of Route 2
    5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid

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